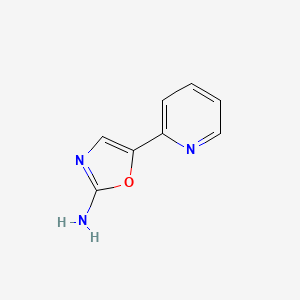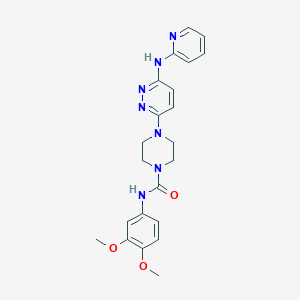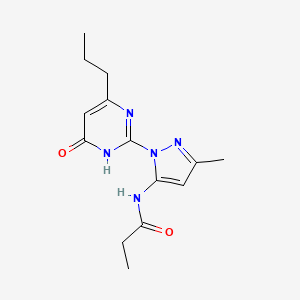
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide” is a chemical compound with the CAS Number: 1119450-30-4 . Its molecular weight is 303.45 and its IUPAC name is N-[(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)methyl]-3-(4-morpholinyl)-1-propanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H29N3O/c1-20-8-2-4-17-14-16(5-6-18(17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 303.45 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
- 1,2,3-Triazoles are privileged structural motifs and have gained attention in drug discovery. The compound’s aromatic character, high chemical stability, and hydrogen bonding ability make it an attractive scaffold for designing novel drugs .
- Researchers can explore modifications of this core structure to develop potential therapeutic agents. For instance, anticonvulsant drugs, cephalosporin antibiotics, anticancer drugs, and β-lactam antibiotics have 1,2,3-triazole cores .
- Researchers can use it as a precursor for various reactions, including click chemistry, which facilitates efficient and modular synthesis .
- Researchers can design host-guest systems, molecular recognition, and self-assembled structures using 1,2,3-triazole-based ligands .
- Researchers can use this compound to label proteins, study protein-protein interactions, and develop targeted therapies .
Drug Discovery and Medicinal Chemistry
Organic Synthesis
Polymer Chemistry
Supramolecular Chemistry
Bioconjugation and Chemical Biology
Fluorescent Imaging and Materials Science
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds, such as 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one, have been reported to be cysteine-reactive small-molecule fragments for chemoproteomic and ligandability studies for both traditionally druggable proteins as well as “undruggable,” or difficult-to-target, proteins .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly through covalent bonding with cysteine residues, leading to changes in the protein’s function .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, depending on the specific proteins they target .
Result of Action
Based on the known targets of similar compounds, it can be inferred that the compound may alter protein function, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-12(2)16(19)17-9-8-13-6-7-15-14(11-13)5-4-10-18(15)3/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQOMXUDUMZLAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)isobutyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-(2,4-Dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2470814.png)




![4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2470820.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-ethoxybenzamide](/img/structure/B2470824.png)
![N,1-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2470825.png)
![2-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2470826.png)

